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molecular formula C8H8O4 B031418 2-hydroxy-2-(4-hydroxyphenyl)acetic acid CAS No. 1198-84-1

2-hydroxy-2-(4-hydroxyphenyl)acetic acid

Cat. No. B031418
M. Wt: 168.15 g/mol
InChI Key: YHXHKYRQLYQUIH-UHFFFAOYSA-N
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Patent
US04163759

Procedure details

9.3 g of 4-hydroxyphenylglycolic acid in the form of the monohydrate (molecular weight 186) are dissolved in 50 g of water, and 82 g of an aqueous 20% FeCl3 solution are added over a period of 20 to 30 minutes at 75° to 80° C., initiating a vigorous evolution of carbon dioxide which stops after another 30 minutes at 100° C. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxybenzaldehyde formed crystallises out of the acid oxidation solution on cooling to 0° C. and is filtered off under suction. The residual 4-hydroxy benzaldehyde is removed from the cold aqueous mother liquor by repeated extraction with benzene. Most of the p-hydroxybenzaldehyde is added to the benzene solution thus obtained, most of the benzene evaporated off and pure 4-hydroxybenzaldehyde precipitated in crystalline form either with light petrol or with cyclohexane.
Quantity
9.3 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:12])C(O)=O)=[CH:4][CH:3]=1.C(=O)=O>O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[O:12])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.3 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C(=O)O)O
Name
monohydrate
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
FeCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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